molecular formula C9H8N2O2S B13891504 5-Benzothiazoleacetic acid, 2-amino- CAS No. 152149-32-1

5-Benzothiazoleacetic acid, 2-amino-

Cat. No.: B13891504
CAS No.: 152149-32-1
M. Wt: 208.24 g/mol
InChI Key: MIAMRILGCZSWCS-UHFFFAOYSA-N
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Description

2-(2-aminobenzo[d]thiazol-5-yl)acetic acid is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminobenzo[d]thiazol-5-yl)acetic acid typically involves the condensation of 2-aminobenzothiazole with various acetic acid derivatives. One common method includes the reaction of 2-aminobenzothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide . Another method involves the use of ethyl acetoacetate and thiourea under reflux conditions to form the thiazole ring, followed by further functionalization .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs scalable synthetic routes such as the Hantzsch thiazole synthesis, which involves the cyclization of β-ketoesters with thioureas . This method is advantageous due to its high yield and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminobenzo[d]thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-aminobenzo[d]thiazol-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-aminobenzo[d]thiazol-5-yl)acetic acid is unique due to its specific structural features that allow for diverse chemical modifications and its potential for multiple therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic organic chemistry .

Properties

CAS No.

152149-32-1

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-(2-amino-1,3-benzothiazol-5-yl)acetic acid

InChI

InChI=1S/C9H8N2O2S/c10-9-11-6-3-5(4-8(12)13)1-2-7(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13)

InChI Key

MIAMRILGCZSWCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)N=C(S2)N

Origin of Product

United States

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